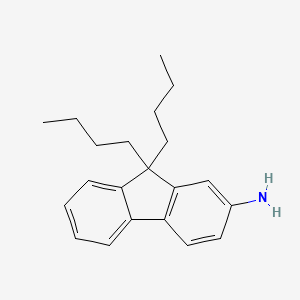

9,9-Dibutyl-9H-fluoren-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H27N |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

9,9-dibutylfluoren-2-amine |

InChI |

InChI=1S/C21H27N/c1-3-5-13-21(14-6-4-2)19-10-8-7-9-17(19)18-12-11-16(22)15-20(18)21/h7-12,15H,3-6,13-14,22H2,1-2H3 |

InChI Key |

ZEIXCNWKYYDMFA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)N)CCCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 9,9 Dibutyl 9h Fluoren 2 Amine and Its Derivatives

Established Synthetic Pathways to 9,9-Dibutyl-9H-fluoren-2-amine

The construction of the this compound scaffold can be achieved through several reliable synthetic routes, primarily involving the reduction of a nitro precursor or the formation of the carbon-nitrogen bond via metal-catalyzed coupling reactions.

A common and efficient method for the synthesis of this compound involves the reduction of the corresponding nitro-substituted precursor, 9,9-Dibutyl-2-nitro-9H-fluorene. The nitro group serves as a versatile synthetic handle that can be readily converted to an amino group in the final step of the synthesis. This transformation is typically achieved with high yields using various reducing agents.

One of the most widely used methods for this reduction is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid (HCl). This classical approach is known for its effectiveness in reducing aromatic nitro compounds to their corresponding anilines. The reaction mechanism involves the transfer of electrons from the Sn(II) species to the nitro group, followed by protonation steps to yield the amine and tin(IV) byproducts.

Alternatively, catalytic hydrogenation offers a greener and often cleaner method for the reduction of the nitro group. This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas (H₂) itself, or a transfer hydrogenation reagent like hydrazine (B178648) (N₂H₄) or ammonium (B1175870) formate (B1220265) (HCOONH₄). The reaction proceeds via the adsorption of the nitro compound onto the catalyst surface, followed by the stepwise reduction of the nitro group to the amine. The choice of catalyst, solvent, and hydrogen source can be optimized to achieve high yields and selectivity.

The rates of nitroreduction can be influenced by the presence of other substituents on the fluorene (B118485) ring. For instance, oxidation at the C-9 position and the presence of multiple nitro groups have been shown to increase the potential for nitroreduction researchgate.netnih.gov. While this compound does not have an oxidized C-9, the electronic nature of the fluorene core can influence the reduction process. The general trend for the rate of amine formation from nitrofluorene derivatives often follows the order of 9-oxo-2,7-diNF > 2,7-diNF and 9-oxo-2-NF > 9-hydroxy-2-NF > 2-NF researchgate.net.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| SnCl₂/HCl | Concentrated HCl, often with heating | A classic and reliable method. |

| H₂/Pd/C | Pressurized H₂ gas, various solvents (e.g., ethanol (B145695), ethyl acetate) | A clean and efficient catalytic method. |

| N₂H₄·H₂O/Pd/C | Reflux in a suitable solvent like ethanol | A common transfer hydrogenation method. |

| NaBH₄/NiCl₂ | Methanol or ethanol at room temperature | A mild and selective reducing system. |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a strong base wikipedia.orgnih.govacsgcipr.org. For the synthesis of this compound, this would involve the coupling of a 2-halo-9,9-dibutyl-9H-fluorene (e.g., 2-bromo- or 2-iodo-9,9-dibutyl-9H-fluorene) with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection. The reaction's success heavily relies on the choice of the palladium catalyst, the phosphine (B1218219) ligand, and the base. A variety of catalyst systems have been developed, allowing for the coupling of a wide range of aryl halides and amines with high efficiency wikipedia.orgacs.org.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine wikipedia.orgorganic-chemistry.orgresearchgate.netnih.govresearchgate.net. While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern modifications of the Ullmann reaction utilize catalytic amounts of copper salts and ligands, allowing the reaction to proceed under milder conditions wikipedia.orgnih.gov. This method can be employed to synthesize this compound by reacting a 2-halo-9,9-dibutyl-9H-fluorene with an amine source in the presence of a copper catalyst.

Table 2: Comparison of Metal-Catalyzed C-N Coupling Reactions

| Reaction | Metal Catalyst | Typical Substrates | Key Advantages |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Aryl halides/triflates and primary/secondary amines | High functional group tolerance, milder conditions than traditional Ullmann. wikipedia.org |

| Ullmann Condensation | Copper | Aryl halides and amines | Lower cost of copper catalyst, effective for certain substrates. wikipedia.orgnih.gov |

Functional Group Interconversions and Derivatization Strategies

The this compound molecule serves as a versatile platform for further chemical modifications. These derivatization strategies are crucial for fine-tuning the compound's properties for specific applications, such as in the development of fluorescent probes and materials.

While the 9-position of the fluorene core is already substituted with two butyl groups, the aromatic rings of the fluorene scaffold can undergo further alkylation and arylation reactions. These modifications can significantly impact the electronic and steric properties of the molecule.

Alkylation of the fluorene core can be achieved through Friedel-Crafts alkylation, although this method can sometimes lead to a mixture of products and polysubstitution. A more controlled approach involves the lithiation of a bromo-substituted 9,9-dibutyl-9H-fluorene derivative followed by quenching with an alkyl halide. The positions 2 and 7 are often targeted for such modifications mdpi.com.

Arylation of the fluorene core is commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki or Negishi coupling. These reactions involve the coupling of a bromo- or iodo-substituted 9,9-dibutyl-9H-fluorene with an appropriate organoboron or organozinc reagent, respectively. This allows for the introduction of a wide variety of aryl and heteroaryl groups onto the fluorene backbone. The Buchwald-Hartwig amination can also be considered a form of arylation at the nitrogen atom.

A simple and efficient protocol for the alkylation of fluorene with alcohols in the presence of t-BuOK as a catalyst has been developed, affording 9-monoalkylfluorenes in near quantitative yields in many cases rsc.orgnih.govresearchgate.net. While this method targets the 9-position, it highlights the reactivity of the fluorene system.

The electronic properties of this compound can be modulated by the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the fluorene core. These modifications can influence the compound's absorption and emission spectra, as well as its reactivity.

Electron-withdrawing groups , such as nitro (-NO₂), cyano (-CN), and benzothiazole (B30560), can be introduced through various synthetic methods. For example, nitration of the fluorene ring can be achieved using standard nitrating agents like nitric acid and sulfuric acid. The cyano group can be introduced via Sandmeyer reaction of a corresponding diazonium salt or through palladium-catalyzed cyanation of an aryl halide. The benzothiazole moiety, a known electron-acceptor, can be incorporated to create donor-acceptor chromophores nih.govacs.org.

Electron-donating groups , such as alkoxy (-OR) and dialkylamino (-NR₂) groups, can enhance the electron density of the fluorene system. These groups can be introduced via nucleophilic aromatic substitution on an activated fluorene derivative or through metal-catalyzed coupling reactions. For instance, a hydroxyl group can be introduced and subsequently alkylated to form an alkoxy group. Additional amino groups can be installed using Buchwald-Hartwig or Ullmann reactions.

A key application of fluorene derivatives is their use as fluorescent probes for biological imaging nih.govnih.govresearchgate.netnih.govucf.edu. To achieve this, this compound and its derivatives can be covalently linked to biomolecules such as proteins and nucleic acids nih.govbioclone.netfrontiersin.org. This requires the introduction of a reactive functional group onto the fluorene scaffold that can form a stable covalent bond with a specific functional group on the biomolecule.

The primary amine group of this compound itself can be a point of conjugation. However, it is often more desirable to introduce a more specific reactive group. Common strategies include:

Isothiocyanate (-N=C=S) formation: The amine group can be converted to an isothiocyanate by reaction with thiophosgene (B130339) or a related reagent nih.govacs.org. Isothiocyanates readily react with primary amines on proteins to form stable thiourea (B124793) linkages.

Succinimidyl ester (-O-N(C(O)CH₂)₂) formation: A carboxylic acid group can be introduced onto the fluorene core, which is then activated as a succinimidyl ester. These esters are highly reactive towards primary amines, forming stable amide bonds.

Maleimide (B117702) introduction: A maleimide group can be incorporated into the fluorene derivative. Maleimides are highly specific for reacting with thiol groups (e.g., from cysteine residues in proteins) via a Michael addition reaction.

These bioconjugation strategies enable the specific labeling of biomolecules, allowing for their visualization and tracking within complex biological systems nih.govnih.govbioclone.net.

Table 3: Reactive Groups for Biomolecule Conjugation

| Reactive Group on Fluorene | Target Functional Group on Biomolecule | Resulting Linkage |

|---|---|---|

| Isothiocyanate | Amine (-NH₂) | Thiourea |

| Succinimidyl Ester | Amine (-NH₂) | Amide |

| Maleimide | Thiol (-SH) | Thioether |

Synthesis of Fluorene-Amine Based Monomers for Polymerization

Fluorene-amine based monomers are valuable building blocks for the synthesis of advanced polymers with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The unique photophysical and electronic properties of the fluorene core can be finely tuned by the introduction of various substituents. The synthesis of these monomers typically involves the preparation of a functionalized fluorene core, such as this compound, which is then converted into a polymerizable derivative.

A common strategy for creating a polymerizable monomer from an amine-substituted fluorene is to introduce leaving groups, such as bromine atoms, onto the fluorene backbone. These brominated monomers can then undergo cross-coupling reactions, like the Suzuki or Yamamoto couplings, to form high molecular weight polymers.

The synthesis of a dibrominated derivative of this compound can be conceptualized in the following steps. First, the amino group of this compound is protected, for example, by acetylation with acetic anhydride, to prevent side reactions in the subsequent bromination step. The protected intermediate, N-(9,9-dibutyl-9H-fluoren-2-yl)acetamide, is then subjected to bromination. The directing effects of the acetylamino and the alkyl groups on the fluorene ring system guide the position of bromination. Following the introduction of bromine atoms, the protecting group is removed by hydrolysis to yield the desired dibrominated fluorene-amine monomer.

This resulting monomer, containing both the amine functionality and the bromine leaving groups, can then be used in polymerization reactions. For instance, in a Suzuki coupling reaction, the dibrominated monomer can be reacted with a diboronic acid or ester comonomer in the presence of a palladium catalyst to yield a polyfluorene copolymer. The incorporation of the amine-containing fluorene units into the polymer backbone can significantly influence the polymer's electronic properties, such as its charge transport characteristics and emission spectra.

Table 1: Conceptual Synthesis of a Dibrominated this compound Monomer

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Protection of the Amine | This compound | Acetic anhydride, Pyridine, Room temperature | N-(9,9-dibutyl-9H-fluoren-2-yl)acetamide |

| 2 | Bromination | N-(9,9-dibutyl-9H-fluoren-2-yl)acetamide | N-Bromosuccinimide (NBS), Dimethylformamide (DMF), Room temperature | 2,7-Dibromo-N-(9,9-dibutyl-9H-fluoren-2-yl)acetamide |

| 3 | Deprotection | 2,7-Dibromo-N-(9,9-dibutyl-9H-fluoren-2-yl)acetamide | Hydrochloric acid, Ethanol, Reflux | 2,7-Dibromo-9,9-dibutyl-9H-fluoren-2-amine |

Table 2: Example of Polymerization using a Fluorene-Amine Based Monomer

| Polymerization Method | Monomers | Catalyst/Reagents | Solvent | Polymer Product |

| Suzuki Coupling | 2,7-Dibromo-9,9-dibutyl-9H-fluoren-2-amine, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Water | Poly[(9,9-dibutyl-2-aminofluorene-7-yl)-alt-(phenylene)] |

Advanced Spectroscopic and Photophysical Investigations of 9,9 Dibutyl 9h Fluoren 2 Amine Systems

Photophysical Characterization in Solvent Media

The surrounding solvent environment plays a crucial role in modulating the photophysical properties of 9,9-Dibutyl-9H-fluoren-2-amine. The interplay between the solute and solvent molecules can significantly influence the energy levels of the ground and excited states, leading to observable changes in its spectroscopic signatures.

The electronic absorption and emission spectra of 9,9-dialkyl-9H-fluoren-2-amine derivatives are characterized by broad bands, indicative of transitions between electronic energy levels coupled with vibrational sublevels. The absorption spectrum typically arises from a π-π* transition within the conjugated fluorene (B118485) system, influenced by the electron-donating amino group at the C2 position.

The position and shape of these bands are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In nonpolar solvents, the absorption and emission spectra exhibit well-resolved vibronic structures. As the solvent polarity increases, these bands tend to broaden and undergo a spectral shift. For donor-acceptor substituted fluorenes, a red shift (bathochromic shift) in the emission spectrum is commonly observed with increasing solvent polarity, which is attributed to the stabilization of the more polar excited state.

Table 1: Representative Absorption and Emission Maxima of a 9,9-dialkyl-9H-fluoren-2-amine derivative in various solvents. (Data is representative for a closely related 9,9-dialkyl-9H-fluoren-2-amine derivative and serves for illustrative purposes.)

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) |

| Hexane | 1.88 | 350 | 400 |

| Toluene | 2.38 | 355 | 415 |

| Dichloromethane | 8.93 | 360 | 430 |

| Acetonitrile | 37.5 | 362 | 445 |

| Dimethyl Sulfoxide | 46.7 | 365 | 455 |

The this compound molecule possesses a donor-π-acceptor (D-π-A) character, where the amino group acts as the electron donor and the fluorene moiety can act as the electron-accepting π-system. Upon photoexcitation, a significant redistribution of electron density can occur, leading to the formation of an intramolecular charge transfer (ICT) state. This excited state is characterized by a large dipole moment due to the spatial separation of charge.

The formation and stabilization of the ICT state are highly dependent on the polarity of the solvent. In polar solvents, the solvent molecules can reorient around the excited solute molecule, stabilizing the charge-separated ICT state and thus lowering its energy. This stabilization is responsible for the observed red shift in the fluorescence spectra. In some fluorene-based systems with strong donor and acceptor groups, a dual fluorescence can be observed, corresponding to emission from both a locally excited (LE) state and the ICT state. The relative intensity of these two emission bands is a sensitive probe of the local environment. For many fluorene derivatives with amine donors, the TICT (Twisted Intramolecular Charge Transfer) model is invoked, where the amine group twists out of the plane of the fluorene ring in the excited state to facilitate charge separation.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For 9,9-dialkyl-9H-fluoren-2-amine derivatives, the quantum yield is influenced by factors such as the solvent environment and the presence of quenching agents. In nonpolar solvents, these compounds often exhibit high fluorescence quantum yields. However, in polar solvents, the formation of the ICT state can open up non-radiative decay pathways, leading to a decrease in the fluorescence quantum yield.

Photostability, the ability of a molecule to resist photodegradation, is a critical parameter for applications in optoelectronic devices and as fluorescent probes. Studies on related fluorene derivatives have shown that photodegradation can occur under prolonged exposure to light, particularly in the presence of oxygen. The degradation pathways can involve photo-oxidation of the fluorene core or reactions involving the amino group. The introduction of bulky alkyl groups at the 9-position, such as the butyl groups in the title compound, can enhance photostability by sterically hindering intermolecular interactions that might lead to degradation. Research on a similar compound, 9,9-didecyl-2,7-bis(N,N-diphenylamino)fluorene, has quantified the quantum yields of photochemical reactions, providing insights into the stability of such systems.

Table 2: Representative Fluorescence Quantum Yields (ΦF) of a 9,9-dialkyl-9H-fluoren-2-amine derivative in different solvents. (Data is representative for a closely related 9,9-dialkyl-9H-fluoren-2-amine derivative and serves for illustrative purposes.)

| Solvent | ΦF |

| Cyclohexane | 0.85 |

| Toluene | 0.78 |

| Dichloromethane | 0.60 |

| Acetonitrile | 0.45 |

Nonlinear Optical (NLO) Properties Research

The delocalized π-electron system and the inherent asymmetry of the donor-substituted fluorene core in this compound make it a promising candidate for nonlinear optical applications. NLO materials can alter the properties of light, such as its frequency and intensity, and are crucial for technologies like optical data storage, bio-imaging, and optical limiting.

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons. The probability of 2PA is proportional to the square of the incident light intensity. The 2PA cross-section (σ2) is a measure of the efficiency of this process. Fluorene derivatives with donor-acceptor architectures have been shown to exhibit significant 2PA cross-sections.

The mechanism of 2PA in these systems is closely related to the intramolecular charge transfer process. The absorption of two photons promotes the molecule to an excited state, and the charge transfer character of this transition plays a crucial role in enhancing the 2PA cross-section. The introduction of strong electron-donating groups, like the amino group, and extending the π-conjugation of the fluorene system are common strategies to increase the 2PA cross-section. For instance, studies on various fluorene derivatives have reported 2PA cross-sections ranging from hundreds to several thousand Goeppert-Mayer (GM) units.

Table 3: Representative Two-Photon Absorption (2PA) Cross-Sections for Donor-Substituted Fluorene Derivatives. (Data is representative for fluorene derivatives with similar structural motifs.)

| Compound Type | Wavelength (nm) | σ2 (GM) |

| D-π-A Fluorene | 780 | 850 |

| D-π-D Fluorene | 800 | 1500 |

| Branched D-π-A Fluorene | 820 | 2500 |

The first hyperpolarizability (β) is a molecular property that describes the second-order nonlinear optical response of a molecule to an applied electric field. A large β value is a prerequisite for materials with a strong second-harmonic generation (SHG) response. The Hyper-Rayleigh Scattering (HRS) technique is a powerful method to experimentally determine the first hyperpolarizability of molecules in solution.

Studies on chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, a close analog of the title compound, have demonstrated that modulating the "push-pull" character of the molecule by varying the strength of the electron-donating and -accepting groups can significantly enhance the first hyperpolarizability. The intrinsic hyperpolarizability (βint) is a parameter that corrects for the resonance enhancement of β and provides a more accurate measure of the off-resonance NLO response. Research has shown that a linear conjugation pathway between the donor and acceptor groups in fluorene-based systems leads to a significant enhancement of both βHRS and βint.

Table 4: Representative First Hyperpolarizability (βHRS) and Intrinsic Hyperpolarizability (βint) values for 9,9-dimethyl-9H-fluoren-2-amine based chromophores. (Data from studies on closely related 9,9-dimethyl-9H-fluoren-2-amine derivatives.)

| Chromophore | λmax (nm) | βHRS (10-30 esu) | βint (10-30 esu) |

| Fluorene-based D-π-A 1 | 428 | 350 | 180 |

| Fluorene-based D-π-A 2 | 480 | 750 | 320 |

| Fluorene-based D-π-A 3 | 502 | 1200 | 450 |

Fluorescence Quenching Mechanisms in Sensing Applications

The inherent fluorescence of the this compound core makes it an excellent platform for the development of fluorescent chemosensors. The principle behind these sensors often relies on the modulation of the fluorophore's emission intensity through specific interactions with an analyte. This modulation is achieved via various fluorescence quenching or enhancement mechanisms.

Photoinduced Electron Transfer (PET)

Photoinduced Electron Transfer (PET) is a primary mechanism employed in the design of "turn-on" or "turn-off" fluorescent sensors. In a typical PET sensor, the fluorene fluorophore is linked to a receptor unit that can donate or accept an electron. In the "off" state, upon photoexcitation of the fluorophore, an electron is transferred from the receptor to the fluorophore (or vice versa), which provides a non-radiative pathway for the excited state to decay, thus quenching the fluorescence. When the receptor binds to a target analyte, its redox potential is altered, inhibiting the PET process. This blockage of the non-radiative decay pathway restores the fluorescence, leading to a "turn-on" signal. The efficiency of PET is governed by the free energy change of the electron transfer process. Fluorescent PET sensors based on amine-containing fluorophores are common, as the lone pair of electrons on the nitrogen atom can readily participate in PET.

Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between two chromophores, a "donor" and an "acceptor," when they are in close proximity (typically 1-10 nm). The efficiency of FRET is highly dependent on the distance between the donor and acceptor, the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. In sensing applications, the fluorene unit can act as the FRET donor. A sensor can be designed where the binding of an analyte induces a conformational change that brings the fluorene donor and a suitable acceptor closer together, resulting in efficient FRET and a decrease in the donor's fluorescence with a concomitant increase in the acceptor's emission. This ratiometric change provides a robust sensing signal.

Chelation-Enhanced Fluorescence (CHEF)

Chelation-Enhanced Fluorescence (CHEF) is a phenomenon observed in certain fluorophores that have a binding site (chelator) for metal ions. In the unbound state, the fluorescence of the molecule is often quenched due to mechanisms like PET involving the lone pair electrons of the chelating group or vibrational and rotational motions that promote non-radiative decay. Upon binding a metal ion, the chelator's lone pair electrons become involved in coordination, which can inhibit PET. Furthermore, the chelation leads to a more rigid molecular structure, reducing the energy loss through vibrational and rotational modes. Both of these effects lead to a significant enhancement of the fluorescence quantum yield. Fluorene derivatives functionalized with appropriate chelating moieties can serve as CHEF-based sensors for various metal ions. For instance, the introduction of a ligand capable of binding to a metal ion can transform the fluorene system into a highly sensitive and selective fluorescent sensor for that ion.

The following table summarizes the key characteristics of these fluorescence quenching mechanisms in the context of sensing.

| Mechanism | Description | Signal Output | Key Requirement |

| Photoinduced Electron Transfer (PET) | Analyte binding modulates the redox potential of a receptor, inhibiting or enabling electron transfer that quenches fluorescence. | "Turn-on" or "Turn-off" | Appropriate redox potentials of fluorophore and receptor. |

| Förster Resonance Energy Transfer (FRET) | Analyte-induced conformational change alters the distance between a donor (e.g., fluorene) and an acceptor chromophore. | Ratiometric change in donor/acceptor emission. | Spectral overlap and close proximity (1-10 nm) of donor and acceptor. |

| Chelation-Enhanced Fluorescence (CHEF) | Metal ion binding to a chelator rigidifies the structure and inhibits quenching pathways like PET. | "Turn-on" | Presence of a chelating group adjacent to the fluorophore. |

Electrochemical and Electronic Structure Characterization of 9,9 Dibutyl 9h Fluoren 2 Amine Derivatives

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. For 9,9-Dibutyl-9H-fluoren-2-amine derivatives, CV provides insights into their ability to be oxidized and reduced, which is directly related to their function in electronic devices.

Derivatives of 9,9-dialkyl-9H-fluoren-2-amine typically exhibit reversible or quasi-reversible oxidation processes. The oxidation potential is a key parameter as it correlates to the energy level of the Highest Occupied Molecular Orbital (HOMO) and thus the ease of hole injection. The presence of the electron-donating amine group generally leads to lower oxidation potentials compared to the unsubstituted fluorene (B118485) core, facilitating the removal of an electron.

The reduction potentials, corresponding to the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), are often less accessible for these types of electron-rich compounds and may not always be observed within the solvent's electrochemical window. When measurable, these potentials provide information about the material's electron-accepting capabilities. For many fluorene-based hole-transporting materials, the reduction process is often irreversible.

Table 1: Representative Electrochemical Data for Fluorene-Based Amine Derivatives

| Compound Family | Oxidation Potential (E_ox) vs. Fc/Fc+ (V) | HOMO Level (eV) |

|---|---|---|

| Spiro-fluorene-xanthene with fluorinated aniline | 0.127 - 0.146 | -5.23 to -5.25 |

| Simplified fluorene-based HTMs (SCF1, SCF2) | ~0.4 - 0.5 | -5.1 to -5.2 |

| Fluorene-based bipolar materials | Varies with acceptor moiety | - |

Note: The data presented are for structurally similar compounds and are intended to be representative of the electrochemical properties of this compound derivatives.

The electrochemical properties are directly linked to the charge transport capabilities of the material. A lower, reversible oxidation potential is desirable for efficient hole injection from the anode and subsequent hole transport. The stability of the oxidized species, indicated by the reversibility of the oxidation wave in the cyclic voltammogram, is crucial for the operational stability of an electronic device.

Fluorene-based compounds are well-regarded for their excellent hole-transporting characteristics. The rigid and planar structure of the fluorene unit facilitates intermolecular π-π stacking, which can enhance charge mobility. The introduction of bulky alkyl chains, such as the butyl groups at the 9-position, can prevent excessive aggregation, thereby improving solubility and film-forming properties without significantly disrupting the electronic communication between molecules. This balance is critical for achieving high hole mobility, which for some fluorene derivatives can be in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic and optical properties of a molecule. The energy levels of these orbitals and the gap between them dictate the material's charge injection barriers, transport properties, and absorption/emission characteristics.

The HOMO level is a critical parameter for hole-transporting materials as it determines the energy barrier for hole injection from the anode (e.g., ITO). The HOMO energy is typically estimated from the onset of the first oxidation peak in the cyclic voltammogram. For 9,9-dialkyl-9H-fluoren-2-amine derivatives, the HOMO is predominantly localized on the electron-rich arylamine moiety. The presence of the amine group raises the HOMO energy level compared to the unsubstituted fluorene, which is beneficial for reducing the hole injection barrier.

For various fluorene-based hole transporting materials, HOMO levels are typically in the range of -5.1 to -5.5 eV. mdpi.com The specific value for a this compound derivative would be influenced by the exact molecular structure and any additional substituents.

The LUMO level is associated with the electron affinity of a molecule and is important for understanding its electron-transporting capabilities and its stability towards reduction. The LUMO energy can be estimated from the onset of the reduction peak in the cyclic voltammogram. In many fluorene-based amine derivatives, the LUMO is primarily located on the fluorene core.

For hole-transporting materials, a higher LUMO level is generally preferred to ensure good electron-blocking properties, preventing excitons from reaching the anode and being quenched. Typical LUMO levels for fluorene-based compounds are in the range of -2.0 to -2.6 eV. mdpi.com

The energy gap (E_g), or HOMO-LUMO gap, is a key factor in determining the optical and electronic properties of the material. It can be estimated from both electrochemical data (as the difference between the onset of oxidation and reduction potentials) and from the onset of the UV-Vis absorption spectrum (optical bandgap).

A wider energy gap is generally characteristic of materials that are transparent in the visible region, which is often a desirable property for transport layers in OLEDs and solar cells. Increasing the electron-donating character of substituents on the fluorene core, such as the amine group, can lead to a decrease in the energy gap. lookchem.com

Table 2: Representative Frontier Molecular Orbital Data for Fluorene-Based Derivatives

| Compound Family | HOMO (eV) | LUMO (eV) | Energy Gap (E_g) (eV) |

|---|---|---|---|

| Fluorene-based HTMs | -5.5 to -5.2 | -2.6 to -2.0 | ~3.0 |

| Spiro-fluorene-xanthene derivatives | -5.23 to -5.25 | - | - |

| Simplified fluorene-based HTMs | -5.1 to -5.2 | - | - |

Note: The data are based on values reported for similar fluorene-based compounds and serve as an illustrative guide for the properties of this compound derivatives.

Ionization Potential and Electron Affinity Investigations

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that determine the ability of a molecule to donate or accept an electron, respectively. These parameters are crucial in understanding the charge injection and transport characteristics of materials used in organic electronics. For this compound and its derivatives, these properties are primarily governed by the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The ionization potential can be correlated with the HOMO energy level, while the electron affinity is related to the LUMO energy level. Theoretical calculations, particularly Density Functional Theory (DFT), are commonly employed to estimate these values. For a series of dibenzofulvene derivatives, which are structurally related to fluorene compounds, DFT calculations have provided insights into their IP and EA values. For instance, unsubstituted fluorene (A-0) was calculated to have an IP of 6.22 eV and an EA of -1.32 eV. Upon modification at the 9-position with N-donor substituents, these values are significantly altered. For a series of such derivatives (A-1 to A-6), the calculated IP values ranged from 4.74 eV to 5.39 eV, while the EA values ranged from -2.59 eV to -2.35 eV acs.org. This demonstrates that functionalization at the C9 position can substantially modulate the electronic properties of the fluorene core acs.org.

Computational studies on 9,9-dimethyl-9H-fluoren-2-amine derivatives provide further insight. The calculated HOMO and LUMO energies can be used to estimate the IP and EA. For a chromophore based on 9,9-dimethyl-9H-fluoren-2-amine, the calculated HOMO energy was -5.17 eV, and the LUMO energy was -2.38 eV pnnl.gov. These values are indicative of the energy levels involved in charge transfer processes within the molecule.

| Compound | Calculated Ionization Potential (IP) [eV] | Calculated Electron Affinity (EA) [eV] | Method |

|---|---|---|---|

| Unsubstituted Fluorene (A-0) | 6.22 | -1.32 | DFT |

| Dibenzofulvene Derivative (A-2) | 4.74 | -2.59 | DFT |

| Dibenzofulvene Derivative (A-6) | 5.21 | -2.41 | DFT |

Theoretical and Computational Chemistry Approaches to 9,9 Dibutyl 9h Fluoren 2 Amine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of molecular systems with a favorable balance between computational cost and accuracy. DFT calculations are pivotal in determining the ground-state properties of 9,9-Dibutyl-9H-fluoren-2-amine, including its optimized geometry and electronic structure.

Optimization of Molecular Structures and Geometries

The initial step in any computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Theoretical studies on similar 9,9-dialkylfluorene derivatives indicate that the fluorene (B118485) core is nearly planar. The introduction of the two butyl groups at the C9 position, however, creates a tetrahedral geometry around this carbon atom. The butyl chains themselves are flexible and can adopt various conformations. The amine group at the C2 position is also a key structural feature. The planarity of the nitrogen atom and its orientation relative to the fluorene ring influence the electronic properties of the molecule.

Computational models, often employing hybrid functionals like B3LYP with a basis set such as 6-31G(d), are used to perform these geometry optimizations. The resulting optimized structure provides a foundational understanding of the molecule's shape and steric interactions. For instance, in a related compound, 9,9-diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine, the fluorene unit is found to be approximately planar.

Table 1: Representative Optimized Geometrical Parameters for a 9,9-Dialkyl-9H-fluoren-2-amine System (Calculated)

| Parameter | Value (Angstroms/Degrees) | Description |

| C-C (fluorene ring) | ~1.39 - 1.42 Å | Aromatic carbon-carbon bond lengths within the fluorene core. |

| C2-N | ~1.38 Å | Bond length between the fluorene ring and the amine nitrogen. |

| C9-C (butyl) | ~1.54 Å | Bond length between the C9 of the fluorene and the butyl chain. |

| Dihedral Angle (inter-ring) | ~1.0 - 2.0° | Dihedral angle between the two phenyl rings of the fluorene moiety, indicating near planarity. |

Note: The values in this table are representative and based on typical DFT calculations for similar fluorene derivatives. Actual values for this compound would require a specific calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the behavior of this compound upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of electronic excited states, providing information about absorption and emission spectra, as well as the nature of electronic transitions.

Prediction of Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the maxima in the absorption spectrum. For this compound, the lowest energy absorption band is expected to correspond to the HOMO-LUMO transition. The characteristics of this transition, such as its energy and intensity, are key to understanding the molecule's color and light-harvesting capabilities.

Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the emission spectrum (fluorescence). The energy difference between the absorption and emission maxima is known as the Stokes shift. A larger Stokes shift is often desirable for applications in fluorescence imaging and organic light-emitting diodes (OLEDs) to avoid self-absorption.

Table 3: Representative Predicted Optical Properties for a 9,9-Dialkyl-9H-fluoren-2-amine System (Calculated)

| Property | Predicted Value | Description |

| Maximum Absorption Wavelength (λmax, abs) | ~350 - 400 nm | Wavelength of maximum light absorption, corresponding to the S0 → S1 transition. |

| Maximum Emission Wavelength (λmax, em) | ~420 - 480 nm | Wavelength of maximum fluorescence emission, corresponding to the S1 → S0 transition. |

| Oscillator Strength (f) | > 0.1 | A measure of the probability of the electronic transition. |

| Stokes Shift | ~70 - 80 nm | The difference between the maximum absorption and emission wavelengths. |

Note: These values are estimations based on TD-DFT calculations of similar fluorene-based dyes and can be influenced by solvent effects.

Analysis of Intramolecular Charge Transfer States

The electronic transition from the ground state to the first excited state in this compound is expected to have significant Intramolecular Charge Transfer (ICT) character. This means that upon excitation, there is a net movement of electron density from the electron-donating amine group to the fluorene core. The extent of this charge transfer can be quantified using computational methods by analyzing the changes in electron density distribution between the ground and excited states.

The nature of the ICT state can be further investigated, including the possibility of forming a Twisted Intramolecular Charge Transfer (TICT) state. In a TICT state, the amine group may twist relative to the fluorene ring in the excited state, leading to a more complete charge separation and often a red-shifted and solvent-dependent emission. The study of related fluorene-based systems has shown that conformational changes in the excited state can assist in the formation and stabilization of charge-transfer states.

Modeling of Non-Linear Optical Responses

Molecules with a significant ICT character often exhibit large non-linear optical (NLO) responses. The first hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response, which is responsible for phenomena such as second-harmonic generation (SHG). DFT calculations can be used to predict the components of the hyperpolarizability tensor.

For this compound, the D-π-A structure is expected to give rise to a significant first hyperpolarizability. The magnitude of β is sensitive to the strength of the donor and acceptor groups and the nature of the π-conjugated bridge. Computational studies on similar fluorene-based chromophores have demonstrated that modulating the conjugation pathway can significantly enhance the NLO response.

Table 4: Representative Calculated First Hyperpolarizability for a Donor-Substituted Fluorene System

| Component | Value (a.u.) | Description |

| βtot | 10-30 - 10-28 esu | The total first hyperpolarizability, indicating the magnitude of the second-order NLO response. |

Note: The value is an order-of-magnitude estimate based on calculations for similar organic NLO chromophores.

Computational Studies on Charge Transport Mechanisms

Theoretical and computational chemistry approaches are pivotal in elucidating the charge transport mechanisms at a molecular level in organic semiconductor materials like this compound. These studies provide fundamental insights into the relationship between molecular structure and charge mobility, guiding the design of more efficient materials for electronic applications. The primary mechanism for charge transport in such disordered organic solids is typically described by a hopping model, where charges (holes or electrons) jump between adjacent molecules. The rate of this hopping process can be estimated using Marcus theory, which depends on two key parameters: the reorganization energy (λ) and the transfer integral (V).

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are extensively employed to determine these parameters. DFT is used to optimize the geometries of the molecule in both its neutral and charged (cationic for hole transport, anionic for electron transport) states. These optimized geometries are then used to calculate the reorganization energy and the electronic coupling between neighboring molecules.

The reorganization energy is a critical factor that quantifies the energy required for the geometric relaxation of a molecule upon gaining or losing a charge. A lower reorganization energy generally leads to a higher charge mobility. It is composed of two components: the relaxation energy of the neutral molecule to the cation geometry and the relaxation energy of the cation to the neutral geometry. For fluorene-based materials, computational studies have shown that the introduction of different functional groups can significantly influence the reorganization energy.

The transfer integral, or electronic coupling, describes the strength of the electronic interaction between adjacent molecules in a packed solid. This parameter is highly sensitive to the intermolecular distance and orientation. A larger transfer integral facilitates more efficient charge hopping. Computational models often consider various possible packing arrangements (dimers) to calculate an average transfer integral that reflects the amorphous nature of many organic thin films.

By calculating the reorganization energy and transfer integral, the charge hopping rate (k) can be determined using the Marcus equation:

k = (V2/ħ) * (π/λkBT)1/2 * exp(-λ/4kBT)

where ħ is the reduced Planck constant, kB is the Boltzmann constant, and T is the temperature. The charge mobility (µ) is then related to the hopping rate and the distance between molecules.

For amine-substituted fluorene derivatives, computational studies generally indicate a preference for hole transport over electron transport. The highest occupied molecular orbital (HOMO) is typically localized on the electron-rich amine moiety and the fluorene core, facilitating the movement of holes. Conversely, the lowest unoccupied molecular orbital (LUMO) is often less favorably distributed for electron transport. Studies on similar fluorene-based bipolar charge transporting materials have shown hole mobilities in the range of 10-4 to 10-5 cm2 V-1 s-1, with electron mobilities being approximately an order of magnitude lower nih.gov.

The dibutyl groups at the C9 position of the fluorene core serve to enhance the solubility and processability of the material. Computationally, these bulky alkyl chains are also understood to influence the solid-state packing of the molecules, which in turn affects the intermolecular electronic couplings.

Detailed research findings from computational studies on analogous fluorene-based hole transport materials provide expected values for the key charge transport parameters.

Interactive Data Table: Calculated Charge Transport Parameters for a Representative Fluorene-Amine System

| Parameter | Description | Typical Calculated Value |

| λh (Hole Reorganization Energy) | The energy associated with the geometric relaxation upon hole transfer. | 0.20 - 0.35 eV |

| λe (Electron Reorganization Energy) | The energy associated with the geometric relaxation upon electron transfer. | 0.30 - 0.50 eV |

| Vh (Hole Transfer Integral) | The electronic coupling between adjacent molecules for hole transport. | 20 - 80 meV |

| Ve (Electron Transfer Integral) | The electronic coupling between adjacent molecules for electron transport. | 10 - 50 meV |

| µh (Hole Mobility) | The calculated mobility of holes through the material. | 10-5 - 10-3 cm2 V-1 s-1 |

| µe (Electron Mobility) | The calculated mobility of electrons through the material. | 10-6 - 10-4 cm2 V-1 s-1 |

These computational approaches and the resulting data are instrumental in the rational design of new fluorene-based materials with optimized charge transport properties for various organic electronic devices.

Applications in Organic Electronics and Advanced Materials

Organic Light-Emitting Diodes (OLEDs)

While specific research focusing exclusively on 9,9-Dibutyl-9H-fluoren-2-amine in OLEDs is not extensively documented in publicly available literature, the broader class of fluorene-amine derivatives has been widely investigated for various roles within OLED device structures. The fluorene (B118485) unit is known for its high photoluminescence efficiency and good charge carrier mobility, making it an attractive component for OLED materials. The amine functionality can be readily modified to incorporate other aromatic groups, leading to the synthesis of a wide array of hole-transporting and emissive materials.

Fluorene derivatives are frequently used as the core of blue-emitting materials due to their wide bandgap. The 2-amine position on the fluorene ring serves as a convenient point for attaching other chromophores to tune the emission color and improve device efficiency. For instance, derivatives of 9,9-disubstituted fluoren-2-amine have been utilized in the synthesis of blue emitters for OLEDs. The bulky butyl groups at the 9-position of this compound can enhance the solubility and film-forming properties of any resulting emitter materials, which is crucial for solution-processed OLEDs. The amine group can be functionalized to create donor-acceptor molecules, a common strategy for developing efficient thermally activated delayed fluorescence (TADF) emitters.

Derivatives of fluoren-2-amine are more commonly employed in the development of hole-transporting materials (HTMs). The amine group is a well-known hole-transporting moiety. By incorporating the fluorene scaffold, researchers can create HTMs with high thermal stability and good morphological stability, which are critical for long-lasting OLED devices. For example, polymers incorporating 9,9-dioctylfluorene and triphenylamine (B166846) units have demonstrated effective hole-transporting properties. While direct studies on this compound for this purpose are limited, its structural similarity to other effective fluorene-based HTMs suggests its potential as a precursor for such materials.

The development of fluorene-based materials for electron-transporting layers (ETLs) is less common, as the fluorene moiety is generally considered more suitable for hole transport. However, by attaching strong electron-withdrawing groups to the fluorene core, it is possible to engineer materials with suitable lowest unoccupied molecular orbital (LUMO) levels for electron transport. The 2-amine position could potentially be used to link such electron-accepting units.

Organic Photovoltaics (OPVs) and Solar Cells

The application of this compound and its derivatives extends to the field of organic photovoltaics, where they have been explored as components in both dye-sensitized solar cells and polymer solar cells.

A notable application of the 9,9-dibutylfluorene moiety is in the design of organic dyes for DSSCs. In a study by G. Z. et al., a series of organic dyes with a D-A-π-A (donor-acceptor-pi bridge-acceptor) framework were synthesized, where a dibutyl-fluorenyl unit was incorporated into the molecular structure. acs.org The research aimed to understand the impact of the fluorenyl unit's configuration on the optoelectronic properties and photovoltaic performance of the DSSCs. acs.org

In this research, five new organic dyes were developed, with the fluorenyl unit being part of the π-spacer in some and connected to the electron-deficient quinoxaline (B1680401) motif in others. acs.org The devices fabricated with the sensitizer (B1316253) MA1116, which incorporates the dibutyl-fluorene moiety, demonstrated the best performance under standard AM 1.5 G solar conditions. acs.org This device achieved a power conversion efficiency (PCE) of 8.68%, with a short-circuit current density (Jsc) of 15.00 mA cm⁻², an open-circuit voltage (Voc) of 0.82 V, and a fill factor (FF) of 0.71. acs.org The study concluded that the integration of the fluorenyl unit in a D-A-π-A framework is a promising strategy for enhancing DSSC performance by improving charge separation and reducing dye aggregation. acs.org

Table 1: Photovoltaic Performance of DSSC Sensitizers Incorporating a Dibutyl-Fluorene Moiety acs.org

| Sensitizer | PCE (%) | Jsc (mA cm⁻²) | Voc (V) | FF |

|---|

While specific polymers synthesized directly from this compound for use in the active layer of polymer solar cells are not widely reported, the broader class of fluorene-based copolymers has been extensively studied. These polymers are often used as the electron donor material in a bulk heterojunction (BHJ) active layer, blended with a fullerene derivative or a non-fullerene acceptor.

The general structure of these polymers involves alternating a fluorene unit with another aromatic or heteroaromatic unit to tune the bandgap and energy levels of the resulting polymer. The 2-amine position of this compound provides a reactive site for polymerization, for example, through Suzuki or Stille coupling reactions, to create conjugated polymers. The dibutyl chains on the fluorene unit ensure good solubility of the polymer in common organic solvents, which is essential for solution-based fabrication of the active layer.

The performance of polymer solar cells is highly dependent on the morphology of the active layer. The use of fluorene-based polymers can lead to favorable morphologies with good interpenetrating networks of the donor and acceptor materials, which is crucial for efficient exciton (B1674681) dissociation and charge transport. Although direct data for polymers derived from this compound is scarce, the principles of molecular design for fluorene-based polymers for solar cells are well-established.

Influence on Photovoltaic Performance and Efficiency

The incorporation of the 9,9-dibutyl-fluorene unit into the molecular structure of organic dyes has a notable impact on the performance of dye-sensitized solar cells (DSSCs). acs.org In D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) sensitizers, the fluorene moiety can be strategically integrated to fine-tune the optoelectronic properties of the dye. acs.org This structural engineering helps to enhance charge separation, suppress the aggregation of dye molecules on the semiconductor surface (e.g., TiO₂), and provide better insulation against recombination reactions between the oxidized redox mediator and the TiO₂ surface. acs.org

Table 1: Photovoltaic Performance of DSSC Fabricated with Fluorene-Containing Dye MA1116

| Parameter | Value |

| Power Conversion Efficiency (PCE) | 8.68% |

| Short-Circuit Current Density (Jsc) | 15.00 mA cm-2 |

| Open-Circuit Voltage (Voc) | 0.82 V |

| Fill Factor (FF) | 0.71 |

Note: Data corresponds to performance under standard 1 sun (AM 1.5G) illumination. acs.org

Conjugated Polymers and Microporous Polymers (CMPs)

Fluorene derivatives, including this compound, are essential monomers for synthesizing conjugated polymers. These polymers are characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons, leading to unique electronic and optical properties. 20.210.105 Polyfluorenes are a prominent class of conjugated polymers known for their high photoluminescence quantum yields and good thermal stability. scispace.com The amine group on the fluorene unit can serve as a potent electron-donating group, making it a key component in donor-acceptor copolymers designed for various electronic applications. researchgate.net

Design and Synthesis of Fluorene-Based Conjugated Polymers

The design of fluorene-based conjugated polymers often involves copolymerizing fluorene-containing monomers with other aromatic units to control the resulting material's band gap and energy levels. mdpi.com The 9,9-disubstituted fluorene unit provides good solubility and prevents aggregation, while the amine functionality at the C2 position can be used to attach other functional groups or act as an electron-rich donor segment in the polymer backbone. researchgate.netaau.edu.et

The synthesis typically begins with the preparation of functionalized fluorene monomers. aau.edu.et For instance, a fluorene derivative can be brominated at the 2 and 7 positions to create a dibromo-monomer. This monomer can then be polymerized with a corresponding comonomer, such as a bis(boronic ester) derivative, to form the final copolymer. aau.edu.etnih.gov This approach allows for the creation of a wide range of polymers with tailored properties. mdpi.com

Polymerization Techniques (e.g., Suzuki Cross-Coupling, Oxidative Coupling, Miniemulsion Polymerization)

Several polymerization techniques are employed to synthesize fluorene-based polymers.

Suzuki Cross-Coupling: This is one of the most powerful and widely used methods for forming carbon-carbon bonds in the synthesis of conjugated polymers. nih.govresearchgate.net The reaction typically involves the palladium-catalyzed coupling of a dihalo-aromatic monomer (like 2,7-dibromo-9,9-dibutylfluorene) with an aromatic bis(boronic acid) or bis(boronic ester) monomer in the presence of a base. aau.edu.etmdpi.commdpi.com This method is highly efficient and tolerant of a wide variety of functional groups, allowing for the synthesis of well-defined polymer structures. nih.govnih.gov The general procedure involves dissolving the monomers and a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent system, adding a base (like aqueous potassium carbonate), and heating the mixture for an extended period. mdpi.com

Oxidative Coupling: This method involves the direct polymerization of monomers using an oxidizing agent, such as iron(III) chloride (FeCl₃). researchgate.net It has been used to synthesize conjugated microporous polymers from non-functionalized aromatic precursors like spirobifluorene. researchgate.net This technique can be a cost-effective alternative for producing porous polymer networks with large surface areas. researchgate.net

Table 2: Example Conditions for Suzuki Cross-Coupling Polymerization

| Component | Role | Example Material |

| Monomer 1 | Dihaloaromatic | 2,7-dibromo-9,9-dialkylfluorene |

| Monomer 2 | Diboronic Ester | 9,9-dioctyl-fluorene-2,7-bis(pinacol ester) |

| Catalyst | Palladium Source | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Base | Activator | Aqueous Potassium Carbonate (K₂CO₃) |

| Solvent | Reaction Medium | Toluene or Tetrahydrofuran (THF) |

| Temperature | Reaction Condition | 80-95 °C |

Note: This table represents typical components and conditions for the Suzuki polymerization of fluorene-based monomers. aau.edu.etmdpi.com

Application in Photocatalysis and Sensors

Conjugated polymers derived from fluorene are investigated for their potential in photocatalysis and chemical sensing. The extended π-conjugation in these materials allows them to absorb light and generate electron-hole pairs (excitons), which can then drive chemical reactions, a key principle in photocatalysis. Their electronic properties can also be modulated by the presence of specific analytes, making them suitable for sensor applications. While specific studies focusing solely on polymers from this compound are not detailed in the provided results, the broader class of fluorene-based conjugated polymers is recognized for these potential applications. aau.edu.et

Non-Linear Optical Devices and Filters

Materials with strong non-linear optical (NLO) properties are in demand for applications such as optical switching, light modulation, and information processing. nih.govjhuapl.edu The molecular engineering of NLO materials often focuses on creating donor-π-acceptor (D-π-A) architectures. nih.gov In this design, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated linker.

The 9,9-dialkyl-9H-fluoren-2-amine framework is an excellent platform for creating such NLO chromophores. The amine group at the C2 position serves as a powerful electron donor, while the fluorene ring acts as the π-bridge. nih.gov By attaching a suitable electron-acceptor group to the fluorene system, a strong "push-pull" electronic structure can be established. Research on chromophores based on the closely related 9,9-dimethyl-9H-fluoren-2-amine has shown that modulating the conjugation pathway can significantly enhance the first hyperpolarizability (β), a key measure of second-order NLO activity. nih.gov This demonstrates that materials derived from this compound are promising candidates for use in NLO devices and optical filters. nih.gov

Fluorescence Sensing and Chemosensor Development

Design Principles of Fluorene-Based Fluorescent Sensors

Fluorescent sensors derived from fluorene (B118485), including 9,9-Dibutyl-9H-fluoren-2-amine, are fundamentally composed of two key components: a fluorophore and a receptor. The fluorene moiety serves as the fluorescent signaling unit, while the receptor is a recognition site designed to selectively bind with a specific target analyte.

The core design principles revolve around modulating the fluorescence output of the fluorene core upon analyte binding. This is typically achieved through several established photophysical mechanisms:

Photoinduced Electron Transfer (PET): In the absence of the analyte, the receptor can quench the fluorescence of the fluorene unit through PET. Upon binding the analyte, this PET process is inhibited, leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): The fluorene scaffold can be designed as a donor-π-acceptor (D-π-A) system. Analyte binding to the receptor part of the molecule can alter the electron-donating or -accepting properties, leading to a shift in the emission wavelength and a change in fluorescence intensity.

Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore (the fluorene unit) to an acceptor. The binding of an analyte can either bring the donor and acceptor closer or push them apart, modulating the FRET efficiency and thus the fluorescence signal.

Chelation-Enhanced Fluorescence (CHEF): When the sensor binds to a metal ion, the resulting complex can become more rigid, which restricts intramolecular rotations and vibrations. This rigidity minimizes non-radiative decay pathways, leading to a significant enhancement of the fluorescence quantum yield. researchgate.net

The substitution at the C-9 position of the fluorene, such as with dibutyl groups, is crucial for improving solubility and preventing aggregation-caused quenching (ACQ), thereby enhancing the sensor's performance in solution.

Detection of Specific Analytes

The versatility of the fluorene structure allows for the design of sensors tailored for a wide array of specific analytes, most notably metal ions and nitroaromatic compounds.

Fluorene-based chemosensors have demonstrated high sensitivity and selectivity for various metal ions. By incorporating specific chelating agents into the fluorene structure, sensors can be engineered to target ions like zinc (Zn²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺).

For instance, a fluorene–pyridine linked imine conjugate, HAFPA, was developed for the selective recognition of Zn²⁺ and Cd²⁺. researchgate.net This sensor exhibited a significant "turn-on" fluorescence response upon binding with these ions, attributed to the CHEF mechanism. researchgate.net The binding leads to a rigidified structure that enhances fluorescence emission, accompanied by a notable red shift in the emission spectrum. researchgate.net Similarly, other fluorene derivatives incorporating macrocyclic ligands or bidentate phosphane oxides have been synthesized for the selective detection of ions like Zn²⁺ and Pb²⁺. nih.gov

The performance of these sensors is often characterized by their detection limit and binding constant, which quantify their sensitivity and affinity for the target ion, respectively.

Table 1: Performance of Fluorene-Based Sensors for Metal Ion Detection

| Sensor | Target Ion | Detection Limit | Binding Stoichiometry (Sensor:Ion) | Reference |

|---|---|---|---|---|

| HAFPA | Zn²⁺ | Not Specified | 2:1 | researchgate.net |

| HAFPA | Cd²⁺ | 0.02 µM | Not Specified | researchgate.net |

| Probe 1 | Zn²⁺ | 1 x 10⁻⁶ M | 1:1 | nih.govnih.gov |

This table is interactive and searchable.

The detection of nitroaromatic compounds (NACs), which are common components of explosives, is a critical area of research for security and environmental monitoring. Fluorene-based sensors, particularly conjugated polymers, are highly effective for this purpose.

The primary detection mechanism is fluorescence quenching. NACs are electron-deficient molecules, and upon interaction with the electron-rich fluorene-based polymer, an efficient photoinduced electron transfer occurs from the polymer (fluorophore) to the NAC (quencher). This process deactivates the excited state of the fluorophore, resulting in a significant decrease in fluorescence intensity. This phenomenon is often referred to as "super-quenching" because a single analyte molecule can quench the emission of multiple fluorophore units along the polymer chain. mdpi.com

Conjugated polymer films have been developed for the selective detection of 2,4,6-trinitrotoluene (B92697) (TNT) and picric acid (PA). researchgate.net These film-based sensors offer high sensitivity, with detection limits reaching the nanogram per square centimeter level, and the quenching effect can often be observed visually under UV light. researchgate.net

Table 2: Fluorene-Based Polymer Sensors for Nitroaromatic Compound Detection

| Sensor | Target Analyte | Quenching Efficiency | Detection Limit | Reference |

|---|---|---|---|---|

| PANI-Ag Composite | Picric Acid (TNP) | Not Specified | Ksv = 0.1037 x 10⁶ M⁻¹ | mdpi.com |

| PANI-Ag Composite | Dinitrobenzene (DNB) | Not Specified | Ksv = 0.161 x 10⁴ M⁻¹ | mdpi.com |

| Pyrenoviologen Derivative | Picric Acid (PA) | Static Quenching | Ksv = 6.04 x 10⁴ L/mol | rhhz.net |

This table is interactive and searchable.

Real-World Sample Analysis and On-Site Detection Strategies

A key objective in chemosensor development is the transition from laboratory-based measurements to practical, real-world applications. This involves ensuring the sensor's functionality in complex matrices and developing portable, user-friendly detection platforms.

Fluorene-based sensors have been successfully applied to the analysis of real samples. For example, sensors for metal ions have been tested in various water samples, demonstrating their utility for environmental monitoring. researchgate.net The development of paper-based test strips impregnated with fluorene derivatives represents a significant step towards simple, low-cost, and portable on-site detection. mdpi.comresearchgate.net These strips can provide a visual colorimetric or fluorometric response in the presence of the target analyte, allowing for rapid screening without the need for sophisticated instrumentation. mdpi.comresearchgate.net

Furthermore, portable readout devices, often integrated with smartphones, are being developed to quantify the fluorescence signal from these assays, enabling sensitive and on-site analysis of environmental and biological samples. mdpi.comresearchgate.net These integrated systems combine the high sensitivity of fluorescence detection with the convenience of modern portable technology, paving the way for widespread application in fields such as environmental protection, healthcare, and public safety. researchgate.netscienceopen.com

Advanced Bioimaging Applications of Fluorene Amine Derived Fluorophores

Two-Photon Fluorescence Microscopy (2PFM) Probes

Two-photon fluorescence microscopy is a powerful imaging technique that offers advantages for studying live cells and tissues, including deeper penetration and reduced photodamage compared to conventional one-photon microscopy. thermofisher.com The development of fluorescent probes with high two-photon absorptivity is crucial for the success of 2PFM. nih.gov Fluorene-based fluorophores, derived from the fluoren-2-amine scaffold, have been specifically engineered to meet this demand, exhibiting high two-photon action cross-sections suitable for biological imaging applications. researchgate.netucf.edu

A key parameter for an effective 2PFM probe is its two-photon action cross-section, which is a product of its two-photon absorption (2PA) cross-section (measured in Goeppert-Mayer units, GM) and its fluorescence quantum yield. ucf.edu The design of fluorene-amine derivatives focuses on maximizing this value. The fluorene (B118485) core provides a rigid, planar, and well-delocalized π-electron system, which is essential for achieving high 2PA. nih.gov

Research has shown that creating a donor-acceptor-donor (D-A-D) or donor-π-bridge-acceptor architecture significantly enhances 2PA properties. nih.gov In these designs, the fluorene acts as the π-bridge, and electron-donating groups (like an amine) and electron-accepting groups (like benzothiazole) are strategically placed at the ends of the molecule. acs.org Extending the π-electron conjugation length, for instance by incorporating a styryl group, further increases the 2PA cross-section. acs.org For example, a D-A-D type fluorene derivative incorporating benzothiazole (B30560) and dibutyl amine groups exhibited a tenfold enhancement in its 2PA cross-section (2517 GM) compared to a simpler analogue (250 GM). nih.govucf.edu

| Compound Structure Type | Key Functional Groups | Max. 2PA Wavelength (nm) | Max. 2PA Cross-Section (GM) | Reference |

|---|---|---|---|---|

| Donor-π-Acceptor | Dibutyl-amine, Fluorene, Benzothiazole | 790 | 250 | nih.gov |

| Donor-Acceptor-Donor | Dibutyl-amine, Fluorene, Benzothiazole | 790 | 2517 | nih.govucf.edu |

| Fluorenylsulfone Derivative | - | 720 | 1520 | ucf.edu |

A significant challenge in the development of fluorescent probes for bioimaging is ensuring their compatibility with aqueous biological systems. Many highly fluorescent organic dyes are hydrophobic, which can lead to aggregation, reduced brightness in water, and non-specific staining. nih.govbiorxiv.org To overcome this, fluorene-amine derivatives are often modified to increase their hydrophilicity. A common strategy involves incorporating flexible, hydrophilic ether chains, such as methoxyethoxy or ethoxyethoxy groups, at the C-9 position of the fluorene ring. nih.govsemanticscholar.org This modification improves water solubility and helps to form a protective shield around the fluorescent core, minimizing quenching interactions with water and enhancing performance in biological media. nih.govbiorxiv.org This design consideration is a key part of a broader strategy to create probes with high optical nonlinearities that are well-suited for 2PFM imaging in live cells. nih.govsemanticscholar.org

Fluorene-amine derived probes have been successfully used to stain and visualize various cellular structures. Their utility has been demonstrated in multiple cell lines, including H9c2 rat cardiomyoblasts, HeLa, NT2, and H1299 cells. nih.govucf.edusemanticscholar.orgspiedigitallibrary.org Once inside the cells, these probes can be visualized using both conventional epi-fluorescence and advanced two-photon fluorescence microscopy. For instance, studies have shown that even hydrophobic fluorene derivatives can effectively stain cells, providing strong motivation for their continued development as biological fluorophores. ucf.eduucf.edu The high photostability of the fluorene core allows for continuous and long-term imaging without significant photobleaching, which is a critical advantage for studying dynamic cellular processes. researchgate.netucf.eduspiedigitallibrary.org

Bioconjugation Techniques for Molecular Labeling

To move beyond general cellular staining and achieve targeted imaging of specific biomolecules, fluorene-amine fluorophores are often equipped with reactive functional groups that allow them to be covalently attached to proteins, antibodies, or other molecules of interest. researchgate.net This process, known as bioconjugation, transforms a general fluorescent dye into a specific molecular probe. nih.gov

The most common strategy for creating bioconjugatable fluorene probes involves introducing an amine-reactive functional group. aatbio.com Primary amines are readily available on biomolecules, particularly at the N-terminus and on the side chains of lysine (B10760008) residues. aatbio.com Functional groups such as isothiocyanates (-NCS) and succinimidyl esters are frequently incorporated into the fluorene structure to create these "amine-reactive tags". nih.govacs.orgucsd.edu These groups react efficiently with the primary amines on biomolecules under slightly basic pH conditions to form stable thiourea (B124793) or amide bonds, respectively. acs.orgucsd.eduthermofisher.com

A notable feature of these reactive tags is that they often exhibit low fluorescence quantum yields in their free, unconjugated state. However, upon successful conjugation to a biomolecule, their fluorescence can increase significantly. nih.govsemanticscholar.orgspiedigitallibrary.org This "light-up" effect is highly advantageous as it reduces the background signal from any unreacted probe, thereby improving the signal-to-noise ratio of the imaging experiment. semanticscholar.org For example, the fluorescence quantum yield of one amine-reactive fluorenyl reagent in DMSO was measured at 0.02 (virtually nonfluorescent), but it increased to 0.74 after conjugation. ucf.eduspiedigitallibrary.org

The ability to conjugate fluorenyl tags to specific biomolecules imparts a high degree of targeting specificity to the imaging process. nih.gov This technique has been successfully demonstrated by conjugating amine-reactive fluorene probes to a variety of biomolecules. acs.org Model proteins like bovine serum albumin (BSA) are often used to optimize conjugation conditions and characterize the spectroscopic properties of the resulting bioconjugate. researchgate.netucf.edu

Furthermore, these probes have been linked to biologically active molecules to target specific cellular processes or receptors. For example, an isothiocyanate-functionalized fluorene dye was conjugated to a cyclic RGDfK peptide to target integrin receptors, and to the Reelin protein to study its function. nih.govacs.orgsemanticscholar.org The resulting bioconjugates retain the desirable photophysical properties of the fluorene dye, including high stability, while being directed to a specific biological target by the attached biomolecule. semanticscholar.orgnih.gov This combination of a bright, stable fluorophore with a specific targeting moiety is essential for advanced molecular imaging applications. nih.govresearchgate.net

| Compound | Solvent/Buffer | Absorption Maxima (nm) | Emission Maximum (nm) | Reference |

|---|---|---|---|---|

| Amine-Reactive Probe 1 | DMSO | 357, 375 | - | semanticscholar.org |

| Reelin-Dye Conjugate | PBS (pH 7.2) | 280 (protein), 357, 375 (dye) | 455 | semanticscholar.org |

Structure Property Relationship Investigations and Molecular Engineering

Influence of 9,9-Dibutyl Substitution on Fluorene (B118485) Core Stability and Electronic Properties

The substitution at the C9 position of the fluorene core is a critical aspect of its molecular design, directly impacting both the stability and the electronic characteristics of the molecule. The introduction of two butyl groups at this position serves several key functions.

Firstly, the presence of bulky alkyl chains like dibutyl groups sterically hinders the close packing of the fluorene units. This can prevent the formation of aggregates or excimers, which often leads to undesirable green emission in fluorene-based materials. By isolating the chromophores, the intrinsic blue emission of the fluorene core can be preserved.

Furthermore, the alkyl substitution significantly enhances the thermal and morphological stability of the fluorene derivatives. The flexible butyl chains can help to form stable amorphous glasses with high glass transition temperatures (Tg), which is a crucial property for the longevity and performance of organic electronic devices.

| Property | Influence of 9,9-Dibutyl Substitution |

| Core Stability | Enhanced thermal and morphological stability. |

| Aggregation | Steric hindrance prevents aggregation and preserves emission purity. |

| Electronic Properties | Interrupts full planarity, influencing energy levels. |

Impact of Amine Group on Charge Transfer Characteristics and Photophysics

When paired with an electron-accepting moiety, either within the same molecule or in an adjacent one, the amine group facilitates the formation of a charge-transfer (CT) state upon photoexcitation. In this excited state, electron density is effectively moved from the amine-substituted fluorene (the donor) to the acceptor. This intramolecular or intermolecular charge transfer is a key mechanism in the operation of various organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The photophysical properties, such as absorption and emission wavelengths, are strongly influenced by the presence of the amine group. The electron-donating nature of the amine group typically leads to a red-shift in both the absorption and emission spectra compared to the unsubstituted fluorene core. This is due to the raising of the Highest Occupied Molecular Orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. The extent of this shift can be further modulated by the solvent polarity, a phenomenon known as solvatochromism, which is characteristic of molecules with a significant change in dipole moment upon excitation.

Donor-Acceptor (D-π-A) Chromophore Design

The structure of 9,9-Dibutyl-9H-fluoren-2-amine, with its electron-donating amine group and conjugated fluorene core, makes it an excellent building block for the design of Donor-Acceptor (D-π-A) chromophores. In this molecular architecture, the amine-substituted fluorene acts as the electron donor (D), the fluorene itself can be part of the π-bridge (π), and an electron-withdrawing group serves as the acceptor (A).

Modulation of Conjugation Pathways

The fluorene unit provides a rigid and planar π-conjugated bridge that facilitates efficient electronic communication between the donor and acceptor moieties. The efficiency of charge transfer is highly dependent on the nature and length of this conjugation pathway. By chemically modifying the fluorene core or by extending the π-system through the addition of other conjugated units, the pathway for charge transfer can be precisely controlled. For instance, introducing vinylene or ethynylene linkages can extend the conjugation and further red-shift the absorption and emission spectra.

Tuning Excited State Charge Transfer Character